molecular formula C8H19O2Si B14296728 CID 18327875

CID 18327875

Cat. No.: B14296728
M. Wt: 175.32 g/mol
InChI Key: JFPNTVWLQJJTPX-UHFFFAOYSA-N
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Description

Hexyl(dimethoxy)silane is an organosilicon compound characterized by a hexyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(dimethoxy)silane can be synthesized through a hydrosilylation reaction, where hexylsilane reacts with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a platinum-based compound to facilitate the addition of methanol to the silicon-hydrogen bond.

Industrial Production Methods: In industrial settings, the production of hexyl(dimethoxy)silane involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Hexyl(dimethoxy)silane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, hexyl(dimethoxy)silane hydrolyzes to form hexylsilanol and methanol.

    Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Hexylsilanol and methanol.

    Condensation: Polysiloxanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Hexyl(dimethoxy)silane finds applications in several scientific research fields:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the modification of surfaces to enhance hydrophobicity.

    Biology: Employed in the functionalization of biomolecules and surfaces for improved biocompatibility and stability.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable and biocompatible coatings.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which hexyl(dimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in hexyl(dimethoxy)silane forms strong covalent bonds with oxygen, leading to the formation of stable siloxane networks. These networks enhance the mechanical and chemical properties of materials, making them suitable for various applications.

Comparison with Similar Compounds

    Hexyl(trimethoxy)silane: Similar structure but with three methoxy groups instead of two.

    Hexyl(triethoxy)silane: Contains three ethoxy groups instead of methoxy groups.

    Hexyl(methyldimethoxy)silane: Contains a methyl group in addition to the hexyl and methoxy groups.

Comparison: Hexyl(dimethoxy)silane is unique due to its specific combination of hexyl and methoxy groups, which provides a balance between hydrophobicity and reactivity. Compared to hexyl(trimethoxy)silane and hexyl(triethoxy)silane, hexyl(dimethoxy)silane offers a different reactivity profile, making it suitable for specific applications where controlled hydrolysis and condensation are required. The presence of two methoxy groups allows for more controlled reactions compared to the three methoxy or ethoxy groups in similar compounds.

Properties

Molecular Formula

C8H19O2Si

Molecular Weight

175.32 g/mol

InChI

InChI=1S/C8H19O2Si/c1-4-5-6-7-8-11(9-2)10-3/h4-8H2,1-3H3

InChI Key

JFPNTVWLQJJTPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](OC)OC

Origin of Product

United States

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